Thiphenamil hydrochloride is derived from the chemical synthesis of diphenylthioacetate derivatives. It falls under the category of anticholinergic medications, which are commonly used to manage symptoms related to excessive bladder contractions. The compound's efficacy in clinical settings has been evaluated through multiple studies, although it has not gained as much prominence as other anticholinergic drugs.
The synthesis of thiphenamil hydrochloride typically involves a two-step process. The initial step focuses on the formation of the diphenylthioacetate precursor, followed by the introduction of the diethylaminoethyl group to yield thiphenamil. According to research published in the Journal of Pharmaceutical Sciences, various synthetic routes have been explored to optimize yield and purity, with adjustments made to reaction conditions such as temperature, solvent choice, and reaction time .
The final product is then crystallized as a monohydrate from suitable solvents like butanone, which aids in achieving the desired purity and crystalline structure .
Thiphenamil hydrochloride has a complex molecular structure characterized by its diphenylthioacetate backbone. The molecular formula is C₁₈H₂₃ClN₂O₂S, with a molecular weight of approximately 356.9 g/mol. The structural configuration includes:
Thiphenamil hydrochloride participates in various chemical reactions typical for anticholinergic agents. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its thioester bond. Additionally, it may react with nucleophiles due to its electrophilic sites, facilitating further derivatization or modification for research purposes.
The mechanism of action for thiphenamil hydrochloride primarily involves antagonism at muscarinic acetylcholine receptors located in the bladder. By blocking these receptors, thiphenamil reduces involuntary detrusor muscle contractions, thereby alleviating symptoms associated with urinary urgency and frequency.
These properties are critical for formulating effective pharmaceutical preparations that ensure optimal bioavailability .
Thiphenamil hydrochloride is primarily utilized in clinical settings for:
Thiphenamil hydrochloride emerged in the mid-20th century as an antispasmodic agent with dual pharmacological actions. Initially researched for its smooth muscle relaxant properties, it was classified as an anticholinergic compound with supplementary local anesthetic activity [1]. Early clinical studies in the 1950s-1990s demonstrated its efficacy in suppressing urinary tract contractility, leading to applications in renal colic and ureteral stone management [1] . Unlike classical antimuscarinics (e.g., atropine derivatives), thiphenamil exhibited a distinct spasmolytic profile, inhibiting contractions through calcium channel modulation rather than solely via muscarinic receptor blockade [1] [8]. This positioned it as a transitional agent between direct smooth muscle relaxants (e.g., drotaverine) and traditional anticholinergics.
Thiphenamil hydrochloride (chemical formula: C₂₀H₂₆ClNOS; molecular weight: 363.9 g/mol) is the hydrochloride salt of a sulfur-containing ester derivative. Its systematic IUPAC name is S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate hydrochloride, reflecting three key structural components [1] [7]:
Table 1: Structural and Nomenclature Data
Property | Value/Descriptor |
---|---|
Molecular Formula | C₂₀H₂₆ClNOS |
SMILES | Cl.CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
InChI Key | MZWKCFGWAWRHDY-UHFFFAOYSA-N |
CAS Registry Number | 548-68-5 |
Other Names | Trocinate®; Tifenamil; S-(2-(diethylamino)ethyl)diphenylthioacetate |
Research on thiphenamil exemplifies broader trends in gastrointestinal and genitourinary spasm management. As a chemical scaffold, it bridges classical anticholinergics (e.g., hyoscine) and modern selective musculotropics (e.g., otilonium). Studies focus on:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0